L-Homophenylalanine tert-Butyl Ester
CAS No.: 83079-77-0
Cat. No.: VC2808986
Molecular Formula: C14H22ClNO2
Molecular Weight: 271.78 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 83079-77-0 |
|---|---|
| Molecular Formula | C14H22ClNO2 |
| Molecular Weight | 271.78 g/mol |
| IUPAC Name | tert-butyl (2S)-2-amino-4-phenylbutanoate;hydrochloride |
| Standard InChI | InChI=1S/C14H21NO2.ClH/c1-14(2,3)17-13(16)12(15)10-9-11-7-5-4-6-8-11;/h4-8,12H,9-10,15H2,1-3H3;1H/t12-;/m0./s1 |
| Standard InChI Key | ZBJGZYBRHPJMEG-YDALLXLXSA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)[C@H](CCC1=CC=CC=C1)N.Cl |
| SMILES | CC(C)(C)OC(=O)C(CCC1=CC=CC=C1)N.Cl |
| Canonical SMILES | CC(C)(C)OC(=O)C(CCC1=CC=CC=C1)N.Cl |
Introduction
Chemical Structure and Properties
Structural Characteristics
L-Homophenylalanine tert-Butyl Ester consists of a homophenylalanine backbone with its carboxylic acid function protected by a tert-butyl group. Unlike standard phenylalanine, homophenylalanine contains an additional methylene group in its side chain, resulting in a three-carbon chain connecting the phenyl ring to the alpha carbon. The tert-butyl ester protection is particularly valuable because of its stability against nucleophilic attack while remaining susceptible to acid-catalyzed hydrolysis.
The compound maintains the L-configuration at the alpha carbon, preserving the stereochemistry essential for biological activity and compatibility with natural peptide systems. The tert-butyl group's steric bulk provides excellent protection against various reagents used in peptide synthesis, making it a preferred protecting group in complex synthetic pathways.
Physical and Chemical Properties
The physical properties of L-Homophenylalanine tert-Butyl Ester can be extrapolated from related compounds. Like other tert-butyl esters of amino acids, it typically exists as a crystalline solid with moderate solubility in organic solvents such as dichloromethane, chloroform, and tert-butyl acetate . The compound is expected to have limited water solubility due to its lipophilic character.
Stability Profile
Table 1: Comparative Stability of Various Ester Protecting Groups
| Protecting Group | Stability to Nucleophiles | Stability to Bases | Cleavage Conditions | Steric Bulk |
|---|---|---|---|---|
| tert-Butyl Ester | High | High | Strong acids | High |
| Methyl Ester | Moderate | Low | Base hydrolysis | Low |
| Benzyl Ester | Moderate | Moderate | Hydrogenolysis | Moderate |
| Allyl Ester | High | High | Pd(0) catalysis | Low |
Synthesis Methods
Direct Esterification Approaches
The synthesis of L-Homophenylalanine tert-Butyl Ester can be achieved through several routes, with direct tert-butylation of the free amino acid being particularly efficient. Recent advances in tert-butylation reactions have simplified this process. For instance, treatment with bis(trifluoromethanesulfonyl)imide (Tf₂NH) in tert-butyl acetate can directly convert free amino acids to their corresponding tert-butyl esters with free amino groups . This methodology is applicable to various amino acids and would likely work effectively for homophenylalanine as well.
Protection Strategy in Multistep Synthesis
In multistep syntheses, the tert-butyl ester protection is typically introduced early to protect the carboxylic acid group while leaving the amino group available for further transformations. The protection is particularly valuable in peptide synthesis, where orthogonal protecting group strategies are essential for controlled sequential reactions.
Table 2: Comparison of tert-Butylation Methods for Amino Acids
| Method | Reagents | Conditions | Yield Range | Advantages | Limitations |
|---|---|---|---|---|---|
| Tf₂NH catalysis | Tf₂NH, tert-butyl acetate | Room temperature, 2-24h | 68-100% | Simple procedure, high yields | Requires anhydrous conditions |
| Isobutene method | Isobutene, H₂SO₄ | Pressure vessel, low temp | 70-95% | Traditional approach | Requires special equipment |
| tert-Butyl trichloroacetimidate | TBTA, BF₃·Et₂O | DCM, 0°C to rt | 75-90% | Mild conditions | More expensive reagents |
| tert-Butanol/DCC | tert-Butanol, DCC, DMAP | DCM, rt | 60-85% | Common reagents | Side reactions possible |
Purification Considerations
Purification of L-Homophenylalanine tert-Butyl Ester typically involves silica gel chromatography using appropriate solvent systems. The protected amino acid typically shows good stability during chromatographic procedures, allowing for high-purity isolation. In some cases, crystallization from suitable solvent systems can provide highly pure material.
Applications in Research and Industry
Peptide Synthesis Applications
| Research Area | Applications | Key Benefits | Examples |
|---|---|---|---|
| Peptide Chemistry | Building block for modified peptides | Altered conformational properties | Enzyme inhibitors, hormone analogs |
| Pharmaceutical R&D | Intermediate in drug synthesis | Extended binding interactions | Neurological disorder therapeutics |
| Structural Biology | Tool for structure-activity studies | Probes spatial requirements of binding pockets | Receptor-ligand interaction studies |
| Asymmetric Synthesis | Chiral building block | Source of defined stereochemistry | Stereoselective synthetic methods |
Biochemical Properties and Effects
Structural Impact in Peptides
When incorporated into peptides, homophenylalanine induces specific conformational changes compared to phenylalanine-containing analogs. The additional methylene group in the side chain increases flexibility while maintaining the aromatic character essential for certain interactions. This structural modification can affect:
-
Peptide secondary structure preferences
-
Binding affinity to target receptors or enzymes
-
Resistance to proteolytic degradation
-
Membrane permeability characteristics
Metabolic Considerations
As a non-proteinogenic amino acid, homophenylalanine is processed differently by biological systems compared to standard amino acids. Peptides containing homophenylalanine often show increased resistance to proteolytic enzymes, potentially extending their biological half-lives. This property makes homophenylalanine-containing peptides attractive candidates for therapeutic development.
Structure-Activity Relationships
Research on phenylalanine derivatives indicates that modifying the amino acid side chain can significantly alter biological activity. By extension, homophenylalanine derivatives offer a platform to develop compounds with specific target interactions and potentially enhanced pharmacological properties.
Table 4: Comparative Properties of Phenylalanine vs. Homophenylalanine Derivatives
| Property | Phenylalanine Derivatives | Homophenylalanine Derivatives | Impact on Applications |
|---|---|---|---|
| Conformational flexibility | Lower | Higher | Altered binding profiles |
| Lipophilicity | Moderate | Increased | Enhanced membrane permeability |
| Resistance to proteolysis | Standard | Enhanced | Improved in vivo stability |
| Receptor binding specificity | Reference | Modified | Different target selectivity |
| Synthetic accessibility | Well-established | More specialized | Research vs. commercial use |
Analytical Considerations
Characterization Methods
L-Homophenylalanine tert-Butyl Ester can be characterized using standard analytical techniques, including:
-
Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation
-
High-Performance Liquid Chromatography (HPLC) for purity assessment
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Mass Spectrometry for molecular weight verification
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Optical rotation measurements for stereochemical analysis
-
Infrared spectroscopy for functional group identification
Current Research Trends and Future Directions
Emerging Applications
Recent research trends suggest expanding applications for homophenylalanine derivatives, including:
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Development of peptidomimetic drugs with improved pharmacokinetic properties
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Design of selective enzyme inhibitors, particularly for proteases involved in disease pathways
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Creation of peptide-based imaging agents for diagnostic applications
-
Exploration of homophenylalanine-containing peptides as antimicrobial agents
Synthetic Methodology Advancements
Ongoing research aims to develop more efficient and environmentally friendly methods for synthesizing and protecting homophenylalanine. The bis(trifluoromethanesulfonyl)imide-catalyzed tert-butylation represents a significant advancement in this area, offering a simpler and safer approach to preparing tert-butyl esters .
Challenges and Opportunities
Despite its utility, several challenges remain in the widespread application of L-Homophenylalanine tert-Butyl Ester:
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Cost-effective large-scale synthesis methods
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Development of green chemistry approaches to reduce environmental impact
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Exploration of alternative protecting group strategies for specific applications
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Comprehensive investigation of structure-activity relationships in various biological systems
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